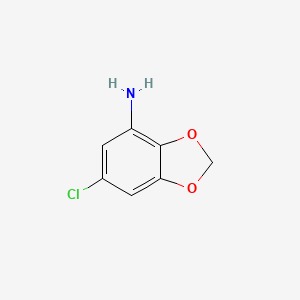
6-Chloro-1,3-benzodioxol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,3-benzodioxol-4-amine is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzodioxole, characterized by the presence of a chlorine atom at the 6th position and an amine group at the 4th position on the benzodioxole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-benzodioxol-4-amine typically involves the chlorination of 1,3-benzodioxole followed by amination. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The subsequent amination can be achieved using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized benzodioxole compounds .
Aplicaciones Científicas De Investigación
6-Chloro-1,3-benzodioxol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,3-benzodioxol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxol-4-amine: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloro-1,3-benzodioxol-5-amine: Similar structure but with the amine group at a different position, leading to distinct chemical and biological properties
Uniqueness
6-Chloro-1,3-benzodioxol-4-amine is unique due to the specific positioning of the chlorine and amine groups, which confer distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
6-chloro-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3,9H2 |
Clave InChI |
HVBXNFGJAOLCEL-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC(=CC(=C2O1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)
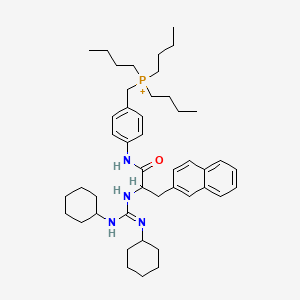
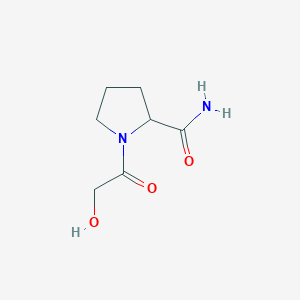
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)

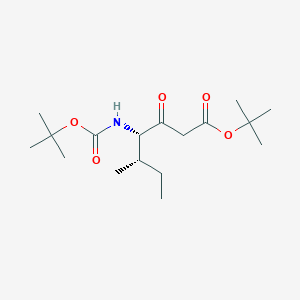
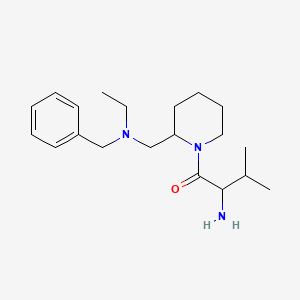
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
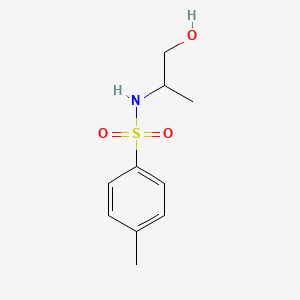
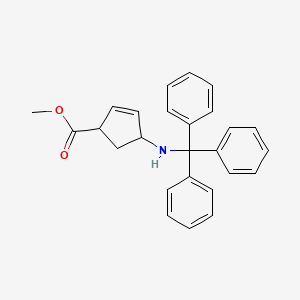

![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14794513.png)
